molecular formula C19H22ClN3O4S B2729017 2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177940-84-9

2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2729017
CAS RN: 1177940-84-9
M. Wt: 423.91
InChI Key: BBPRGSMMSZTVBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model . It’s also suggested that starting from methyl acrylate and then removing the methyl group with LiOH after cyclization could be an easier method .


Molecular Structure Analysis

The molecular structure of related compounds like (E)- (2- ( (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide, C16H15N3O2S has been studied . The compound is triclinic with a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves a silver-catalyzed decarboxylation/in situ-generated C-center radical-triggered a, -conjugated addition/6-exo-dig cyclization/H-abstraction/5-endo-trig b cyclization/SET sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide include a molecular weight of 179.18, and it’s a solid compound stored at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • This compound is a key intermediate in the synthesis of various heterocyclic compounds. Bakhite et al. (2005) explored its use in synthesizing novel pyridothienopyrimidines and related systems, highlighting its versatility in organic synthesis (Bakhite, Al‐Sehemi, & Yamada, 2005).
  • Chiriapkin et al. (2021) demonstrated its application in creating tetrahydrothienopyrimidine derivatives, underlining its potential in developing compounds with potential anti-inflammatory activity (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) studied its derivatives for antimicrobial properties. Their research contributes to understanding the compound's potential in creating new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Analysis and Reactivity

Applications in Synthesizing Novel Compounds

  • Talupur, Satheesh, and Chandrasekhar (2021) explored its use in synthesizing new compounds with potential biological applications, indicating its utility in medicinal chemistry research (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

The mechanism of action of related compounds like 2,3-dihydro-1,4-benzodioxine-5-carboxamide involves inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target .

Safety and Hazards

The safety and hazards of related compounds like 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide include hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

Future Directions

The future directions for the study of related compounds like 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involve further chemical modifications, involving analogue synthesis and scaffold hopping . It’s also suggested that starting from methyl acrylate and then removing the methyl group with LiOH after cyclization could be an easier method .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S.ClH/c1-2-22-8-7-11-15(9-22)27-19(16(11)17(20)23)21-18(24)14-10-25-12-5-3-4-6-13(12)26-14;/h3-6,14H,2,7-10H2,1H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRGSMMSZTVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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